molecular formula C21H17BrN2O3S2 B14988553 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B14988553
M. Wt: 489.4 g/mol
InChI Key: MRJGMTJFKUPHTB-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine core and a methylsulfanyl-phenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is brominated to introduce the bromine atom at the 9th position. The subsequent steps involve the introduction of the acetamide group and the methylsulfanyl-phenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the dibenzo-thiazine core can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine core may facilitate binding to these targets, while the acetamide and methylsulfanyl-phenyl moieties contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
  • 2-(9-iodo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide lies in its specific bromination pattern and the presence of the methylsulfanyl-phenylacetamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17BrN2O3S2

Molecular Weight

489.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H17BrN2O3S2/c1-28-19-8-4-3-7-17(19)23-21(25)13-24-18-11-10-14(22)12-16(18)15-6-2-5-9-20(15)29(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

MRJGMTJFKUPHTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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